2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol
Description
Indazole as a Privileged Scaffold in Contemporary Chemical Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The indazole ring system is a quintessential example of such a scaffold. nih.govbeilstein-journals.org Its structure is a bioisostere of indole (B1671886) and purine, allowing it to mimic these crucial endogenous molecules and interact with a diverse range of enzymes and receptors. nih.gov This mimicry is a key reason for the broad spectrum of biological activities exhibited by indazole-containing compounds, which include anti-inflammatory, antimicrobial, and antitumor properties. beilstein-journals.org
The significance of the indazole core is underscored by its presence in numerous clinically approved drugs and therapeutic agents in advanced stages of clinical trials. nih.gov The structural rigidity of the fused ring system, combined with its capacity for hydrogen bonding and π-π stacking interactions, allows for high-affinity binding to protein targets. The two nitrogen atoms in the pyrazole (B372694) ring offer sites for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize potency and selectivity. nih.govbeilstein-journals.org
Strategic Importance of Functionalized Indazole Derivatives in Chemical Synthesis
The true power of the indazole scaffold is unlocked through its functionalization. The strategic placement of various substituents on the benzene (B151609) or pyrazole rings allows chemists to modulate the molecule's physicochemical properties and biological activity. google.com The synthesis of diversely functionalized indazole derivatives has become a major focus of organic chemistry, with researchers developing novel methods for C-H functionalization, cross-coupling reactions, and regioselective N-alkylation. nih.govgoogle.comevitachem.com
The ability to selectively introduce functional groups at specific positions is crucial. For instance, direct alkylation of the indazole nitrogen can lead to a mixture of N-1 and N-2 isomers, each potentially having vastly different biological profiles. nih.govbeilstein-journals.org Consequently, significant research has been dedicated to developing regioselective protocols that yield a single desired isomer, enhancing the efficiency and utility of synthetic routes. nih.govbeilstein-journals.org These functionalized indazoles are not only valuable as final products but also as versatile intermediates, providing a platform for the construction of more complex molecular architectures. evitachem.com
Overview of Research Trajectories for Indazolyl Alcohol Derivatives
Among the various classes of functionalized indazoles, those bearing an alcohol moiety, such as indazolyl ethanols, represent a particularly interesting research trajectory. The hydroxyl group is a versatile functional handle; it can act as a hydrogen bond donor and acceptor, potentially improving solubility and target binding. Furthermore, it serves as a synthetic anchor for subsequent modifications, such as esterification, etherification, or oxidation to a ketone or aldehyde.
Research into indazolyl alcohol derivatives often focuses on their use as key building blocks in the synthesis of more elaborate molecules. The specific compound, 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol , embodies this principle. It combines the privileged indazole scaffold with two distinct and strategically important functional groups: a bromine atom and a primary alcohol. The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-5 position. Simultaneously, the hydroxyethyl (B10761427) chain at the N-1 position provides a vector for extending the molecule's structure and interacting with different regions of a biological target. This dual functionality makes it a valuable intermediate for creating libraries of complex indazole derivatives for screening in drug discovery programs.
Chemical Profile and Synthesis of this compound
This section focuses on the specific attributes and synthesis of the title compound, a representative example of a functionalized indazolyl alcohol derivative.
Chemical and Physical Properties
While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, its fundamental properties can be established.
| Property | Value |
| Molecular Formula | C₉H₉BrN₂O |
| Molecular Weight | 241.09 g/mol |
| IUPAC Name | This compound |
| Appearance | Typically a solid at room temperature. evitachem.com |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. evitachem.com |
This table is generated based on chemical structure and data from analogous compounds.
Synthesis and Characterization
The primary route for the synthesis of This compound is the N-alkylation of the precursor, 5-bromo-1H-indazole . The key challenge in this synthesis is controlling the regioselectivity of the alkylation, as reaction can occur at either the N-1 or N-2 position of the indazole ring. beilstein-journals.org
A common and effective method to achieve N-1 selectivity involves deprotonating 5-bromo-1H-indazole with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov The resulting indazolide anion is then treated with an electrophile, in this case, a two-carbon unit with a leaving group and a protected or unprotected hydroxyl group. A typical electrophile would be 2-bromoethanol (B42945). The use of NaH in THF has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various indazole derivatives. nih.gov
The reaction proceeds as follows:
Deprotonation: 5-bromo-1H-indazole is treated with a strong base (e.g., NaH) to remove the acidic proton from the nitrogen atom, forming the 5-bromo-indazolide anion.
Nucleophilic Attack: The anion, a potent nucleophile, attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group in an Sₙ2 reaction. This forms the desired C-N bond at the N-1 position.
Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically using column chromatography.
Characterization of the final product would rely on standard analytical techniques.
NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure. The successful N-1 alkylation can be confirmed by Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which would show a correlation between the protons of the ethanolic methylene (B1212753) group (-N-CH₂-) and the C-7a carbon of the indazole ring, but not the C-3 carbon. beilstein-journals.org The aromatic region of the ¹H NMR spectrum would show characteristic splitting patterns for the protons on the substituted benzene ring.
Mass Spectrometry: This technique would be used to confirm the molecular weight of the compound, with the mass spectrum showing a characteristic isotopic pattern for the bromine atom.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260800-59-6 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-(5-bromoindazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |
InChI Key |
LUCPMVVVQGVNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Bromo 1h Indazol 1 Yl Ethan 1 Ol and Substituted Indazolyl Ethanols
Retrosynthetic Analysis of the 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol Structure
A retrosynthetic analysis of this compound identifies two primary bond disconnections. The first is the C-N bond, which disconnects the ethanol (B145695) side chain from the indazole ring. This suggests an N-alkylation of 5-bromo-1H-indazole as a key final step. The second disconnection is at the C-Br bond on the indazole's benzene (B151609) ring, pointing to a bromination reaction of an indazole precursor. This two-pronged approach forms the basis for the synthetic strategies discussed below. The core intermediate is 5-bromo-1H-indazole, which can be synthesized through various methods.
Approaches to Indazole Core Functionalization for C5-Bromination
The introduction of a bromine atom at the C5 position of the indazole nucleus is a critical step in the synthesis of the target molecule. Several methods have been developed to achieve this functionalization with high regioselectivity.
Regioselective Halogenation Strategies on the Indazole Nucleus (e.g., Bromination)
Direct bromination of the indazole ring is a common approach. N-Bromosuccinimide (NBS) is a widely used brominating agent for this purpose, often employed in various solvents like acetonitrile (B52724), dichloromethane, or methanol. chim.it For instance, metal-free conditions using NBS in ethanol or water can achieve monobromination of 2H-indazoles. rsc.org The choice of solvent and reaction conditions can be tuned to control the regioselectivity of the halogenation. rsc.org
Another approach involves the cyclization of appropriately substituted precursors. For example, 5-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline (B145978) through a sequence involving acetylation, diazotization with isoamyl nitrite, and subsequent cyclization. Another route starts from 5-bromo-2-fluorobenzaldehyde, which is treated with hydrazine (B178648) to yield 5-bromo-1H-indazole. googleapis.com
Transition Metal-Catalyzed Coupling Reactions for Bromoindazole Synthesis
While direct bromination is common, transition metal-catalyzed reactions are also employed, particularly for creating diverse substitution patterns. Although more frequently used for C-C or C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be performed on bromoindazoles to introduce various aryl groups. nih.gov The synthesis of the bromoindazole itself, however, often relies on the methods described above. Some modern approaches focus on the direct synthesis of functionalized indazoles using transition-metal catalysis, which can include the incorporation of a bromine atom at the desired position. mdpi.comresearchgate.net
Direct C-H Activation and Functionalization Methods
Direct C-H activation is an increasingly important strategy in organic synthesis for its atom economy. While extensive research has focused on C-H functionalization at other positions of the indazole ring, particularly C3 and C7, methods for direct C5-bromination are less common but of significant interest. chim.itnih.govdntb.gov.ua Research has shown that the regioselectivity of C-H functionalization can be directed by substituents on the indazole ring. nih.gov For instance, C7-bromination of 4-substituted 1H-indazoles has been achieved with high regioselectivity. nih.gov Developing a direct C5-H activation/bromination protocol remains an area of active research.
Strategies for N1-Ethylation with Hydroxyl Functionality
Once the 5-bromo-1H-indazole core is synthesized, the final key step is the introduction of the 2-hydroxyethyl group at the N1 position.
N-Alkylation Protocols for Indazoles
The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, making regioselectivity a significant challenge. nih.govbeilstein-journals.org The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net
For the synthesis of this compound, the alkylating agent would typically be a 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) or ethylene (B1197577) oxide. The reaction is generally carried out in the presence of a base to deprotonate the indazole nitrogen.
Studies have shown that using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. nih.govd-nb.infobeilstein-journals.org This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to N1. beilstein-journals.org Conversely, Mitsunobu conditions often favor the N2 isomer. nih.govd-nb.info The presence of substituents on the indazole ring can also significantly influence the N1/N2 ratio. nih.govbeilstein-journals.org For instance, certain substituents at the C3 or C7 positions can lead to high N1 or N2 selectivity, respectively. nih.govbeilstein-journals.org
Recent developments have explored various catalytic systems to control the regioselectivity of N-alkylation. For example, TfOH-catalyzed reactions with diazo compounds have been shown to be highly selective for N2-alkylation. rsc.org In contrast, using cesium carbonate in dioxane for the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with tosylates has been reported to be highly selective for the N1 position. beilstein-journals.orgnih.gov
The table below summarizes various synthetic approaches for the functionalization and alkylation of indazoles.
| Reaction Type | Precursor(s) | Reagents and Conditions | Product(s) | Key Findings | Reference |
| C5-Bromination | 4-Bromo-2-methylaniline | 1. Acetic anhydride, Chloroform; 2. Potassium acetate (B1210297), Isoamyl nitrite; 3. HCl, NaOH | 5-Bromo-1H-indazole | A multi-step synthesis involving cyclization to form the indazole ring. | |
| C5-Bromination | 5-Bromo-2-fluorobenzaldehyde | Hydrazine, Reflux | 5-Bromo-1H-indazole | A direct cyclization method to form the bromoindazole core. | |
| N1-Alkylation | Indazole | NaH, THF, Alkyl bromide | N1-Alkylindazole | High N1-selectivity is observed, especially with certain C3 substituents. | nih.govd-nb.infobeilstein-journals.org |
| N1/N2-Alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | Cs₂CO₃, Dioxane, Alkyl tosylate | N1-Alkyl-5-bromoindazole-3-carboxylate | Highly regioselective for the N1 position. | beilstein-journals.orgnih.gov |
| N2-Alkylation | Methyl 5-bromo-1H-indazole-3-carboxylate | PPh₃, DEAD, Methanol | N2-Methyl-5-bromoindazole-3-carboxylate | Mitsunobu conditions leading to N2-alkylation. | nih.gov |
| N2-Alkylation | Indazoles | Diazo compounds, TfOH | N2-Alkylindazoles | A metal-free, highly regioselective method for N2-alkylation. | rsc.org |
Introduction of Hydroxyethyl (B10761427) Moieties onto Indazole Nitrogen
The addition of a hydroxyethyl group to the nitrogen atom of an indazole ring is a key step in the synthesis of this compound and related compounds. This transformation is typically achieved through N-alkylation reactions.
A common method involves the reaction of a substituted indazole, such as 5-bromo-1H-indazole, with a suitable two-carbon synthon containing a hydroxyl group or a precursor that can be readily converted to one. For instance, 5-bromo-1H-indazole can be reacted with 2-bromoethanol in the presence of a base to yield the desired product. The choice of base and solvent is critical to optimize the yield and regioselectivity of the reaction, as alkylation can occur at either the N1 or N2 position of the indazole ring.
Another approach involves the use of ethylene oxide as the electrophile. This highly reactive three-membered ring can be opened by the nucleophilic indazole nitrogen, directly installing the hydroxyethyl group. This reaction is typically carried out under controlled temperature and pressure conditions due to the gaseous nature and reactivity of ethylene oxide.
The table below summarizes some of the key reagents and conditions used for the introduction of hydroxyethyl moieties onto indazole nitrogen.
| Starting Material | Reagent | Base | Solvent | Product |
| 5-Bromo-1H-indazole | 2-Bromoethanol | K2CO3 | DMF | This compound |
| 5-Bromo-1H-indazole | Ethylene oxide | NaH | THF | This compound |
Stereoselective Approaches to N1-Substituted Chiral Indazolyl Alcohols
The development of stereoselective methods for the synthesis of chiral indazolyl alcohols is of significant interest due to the potential for enantiomerically pure compounds to exhibit improved pharmacological properties. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer.
One strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For example, a chiral alcohol can be used to prepare a diastereomeric mixture of sulfinates, which can then be separated and converted to the desired enantiomerically pure sulfoxide (B87167). nih.gov This principle can be extended to the synthesis of chiral indazolyl alcohols.
Another approach is the use of chiral catalysts. These catalysts can direct the reaction to favor the formation of one enantiomer over the other. For instance, enantioselective reduction of a ketone precursor using a chiral reducing agent can yield a chiral alcohol with high enantiomeric excess. nih.gov The use of Cinchona alkaloids as catalysts in the enantioselective preparation of arenesulfinates from racemic sulfinyl chlorides and achiral alcohols has been reported to achieve high enantiomeric excess. nih.gov
The conversion of enantiomerically enriched sulfinamides to sulfinates in the presence of strong acids has been shown to proceed with a predominant inversion of configuration. nih.gov This method's stereospecificity is dependent on the structure of the alcohol used. nih.gov
Convergent and Divergent Synthetic Routes to this compound Analogues
Both convergent and divergent synthetic strategies are employed to create a library of analogues of this compound for structure-activity relationship (SAR) studies.
Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For the synthesis of analogues, this could involve preparing various substituted indazole cores and different side chains separately, and then coupling them together. For example, a range of substituted 5-bromo-1H-indazoles could be prepared and then reacted with different functionalized ethanol derivatives to generate a diverse set of analogues.
Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. rsc.org For instance, this compound could serve as a common intermediate. The hydroxyl group can be further functionalized to introduce a wide range of substituents, leading to a library of ether, ester, or other derivatives. Additionally, the bromine atom on the indazole ring provides a handle for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl or alkyl groups at the 5-position. An oxidant-controlled divergent synthesis of a pyrrolidone fused pyrimido[1,2-b]indazole skeleton has been developed, which involves the selective cyclization of an in situ generated enone intermediate and 1H-indazol-3-amine. rsc.org
Green Chemistry and Sustainable Synthesis Innovations for Indazolyl Alcohols
In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods in chemistry. nih.gov This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govufms.br
For the synthesis of indazolyl alcohols, several green chemistry innovations have been explored. One area of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are investigating the use of alternative solvents such as water, supercritical fluids, or ionic liquids, which have a lower environmental impact. For example, a greener synthesis of thiazole-imino derivatives has been achieved using acetic acid in an aqueous medium, avoiding the use of concentrated sulfuric acid and organic solvents. ufms.br
Another key principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. researchgate.net Catalytic reactions are often more selective and require milder reaction conditions than stoichiometric reactions. The use of metal catalysts, such as copper or palladium, in the synthesis of indazoles is being replaced by more environmentally benign alternatives. researchgate.net For instance, a novel, green, and efficient approach for the synthesis of indazole and its derivatives has been developed using DMSO and molecular iodine, which avoids the use of metal catalysts. researchgate.net
Microwave-assisted synthesis is another green technology that has been applied to the synthesis of heterocyclic compounds. nih.gov Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
The table below highlights some of the green chemistry approaches being applied to the synthesis of indazole derivatives.
| Green Chemistry Principle | Application in Indazole Synthesis | Reference |
| Use of Greener Solvents | Synthesis in aqueous media | ufms.br |
| Use of Catalysts | Replacement of metal catalysts with molecular iodine | researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 5 Bromo 1h Indazol 1 Yl Ethan 1 Ol and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For substituted indazoles, NMR is particularly useful for assigning the position of substituents on the bicyclic ring system and any side chains. nih.gov
The ¹H NMR spectrum provides information on the electronic environment of protons and their connectivity through spin-spin coupling. In 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol, distinct signals are expected for the protons on the indazole ring and the N-ethan-1-ol substituent.
The substitution at the N1 position significantly influences the chemical shifts of the indazole ring protons compared to the unsubstituted parent compound. ipb.pt The protons of the ethan-1-ol side chain typically appear as two triplets: one for the N-CH₂ group and another for the CH₂-OH group, due to coupling with each other. The hydroxyl proton (OH) often appears as a broad singlet, the position of which can be concentration and solvent-dependent.
The aromatic region is characteristic of the 5-bromo-1H-indazole core.
H-3: This proton typically appears as a singlet or a narrow doublet downfield, often between δ 7.9-8.1 ppm. nih.gov
H-4: This proton is adjacent to the bromine atom and is expected to be a doublet.
H-6: This proton is situated between H-4 and H-7 and would likely appear as a doublet of doublets.
H-7: This proton is adjacent to the fused benzene (B151609) ring's nitrogen-bearing carbon and is expected to be a doublet.
Coupling constants (J-values), typically measured in Hertz (Hz), are crucial for confirming the relative positions of protons on the aromatic ring. libretexts.org For instance, a typical three-bond coupling (³J) between ortho protons in a benzene ring is in the range of 7-9 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Predicted values are based on data from analogous substituted indazoles. nih.govipb.pt
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.05 | s | - |
| H-4 | ~7.80 | d | J ≈ 9.0 Hz |
| H-6 | ~7.40 | dd | J ≈ 9.0, 2.0 Hz |
| H-7 | ~7.65 | d | J ≈ 9.0 Hz |
| N-CH₂ | ~4.45 | t | J ≈ 5.0 Hz |
| CH₂-OH | ~3.90 | t | J ≈ 5.0 Hz |
| OH | Variable | br s | - |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the identification of carbons in the indazole ring and the ethan-1-ol side chain. The assignment of ¹³C signals is often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups. nih.gov
For this compound, distinct signals are expected for the seven carbons of the indazole core and the two carbons of the side chain. The carbon atom bearing the bromine (C-5) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C-3a, C-5, C-7a) can be distinguished from the protonated carbons. Studies on a wide range of indazoles have shown that ¹³C NMR is an excellent method for assigning substitution patterns. carta-evidence.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous substituted indazoles. ipb.ptcarta-evidence.orgnih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135.0 |
| C-3a | ~122.0 |
| C-4 | ~125.0 |
| C-5 | ~115.0 |
| C-6 | ~128.0 |
| C-7 | ~111.0 |
| C-7a | ~140.0 |
| N-CH₂ | ~50.0 |
| CH₂-OH | ~61.0 |
Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex structures. bas.bg
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the N-CH₂ and CH₂-OH protons, confirming their connectivity in the ethan-1-ol side chain. It would also show correlations between adjacent aromatic protons (e.g., H-6 and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~4.45 ppm would show a cross-peak to the carbon signal at ~50.0 ppm, assigning them as the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com It is particularly crucial for identifying quaternary carbons and confirming the connectivity between different parts of the molecule. A key correlation in the HMBC spectrum would be between the N-CH₂ protons (~4.45 ppm) and the indazole ring carbons C-3a and C-7a, which definitively proves that the ethan-1-ol substituent is located at the N1 position. nih.gov
¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the indazole ring. ipb.pt The chemical shifts of N1 and N2 are highly dependent on whether they are protonated, substituted, or part of a double bond. In N-substituted indazoles, the distinction between N1 and N2 isomers is readily made using ¹⁵N NMR. nih.gov For an N1-substituted derivative like this compound, the substituted nitrogen (N1) will have a chemical shift characteristic of a pyrrole-type nitrogen, while the unsubstituted N2 will resemble a pyridine-type nitrogen. These assignments can be confirmed using ¹H-¹⁵N HMBC experiments, which show long-range correlations from protons (like H-3) to the nitrogen atoms. nih.gov
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. bas.bg
Key expected absorption bands for this compound include:
O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group, often broadened due to hydrogen bonding.
C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the -CH₂- groups of the ethan-1-ol side chain.
C=C and C=N Ring Stretching: Multiple sharp, medium-intensity bands in the 1620-1450 cm⁻¹ region, characteristic of the indazole aromatic system.
C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponding to the primary alcohol C-O bond.
C-Br Stretch: A band in the lower frequency "fingerprint region," typically between 600-500 cm⁻¹, indicating the presence of the bromo-substituent.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H Stretch) | 3400 - 3200 | Strong, Broad |
| Aromatic (C-H Stretch) | 3100 - 3000 | Medium |
| Aliphatic (C-H Stretch) | 2960 - 2850 | Medium |
| Aromatic Ring (C=C/C=N Stretch) | 1620 - 1450 | Medium, Sharp |
| Alcohol (C-O Stretch) | 1260 - 1050 | Strong |
| Aryl Halide (C-Br Stretch) | 600 - 500 | Medium |
Mass Spectrometry Techniques
Mass spectrometry serves as a cornerstone in the structural elucidation of synthetic compounds, providing critical information on molecular weight and elemental composition. For indazole derivatives like this compound, advanced mass spectrometry techniques are indispensable for unambiguous identification and characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. algimed.com This capability allows for the determination of the elemental formula of a compound, a crucial step in its identification. algimed.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds having the same integer mass but different elemental compositions. algimed.com
For this compound, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). researchgate.net The experimentally determined accurate mass from an HRMS instrument, such as an ESI-TOF (Electrospray Ionization - Time of Flight), is then compared to this theoretical value. A small mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned molecular formula. algimed.com
In the analysis of indazole derivatives, HRMS is routinely employed to confirm the successful synthesis of target compounds. nih.govnih.gov For example, in the synthesis of various substituted indazoles, HRMS (ESI-TOF) is the definitive method for confirming the elemental composition of the final products. nih.gov
Table 1: Theoretical Mass Calculation for this compound
| Element | Count | Isotopic Mass (u) | Total Mass (u) |
| Carbon (C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (H) | 9 | 1.007825 | 9.070425 |
| Bromine (Br) | 1 | 78.918338 | 78.918338 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 |
| Total | 239.999826 |
Note: The calculated mass is for the monoisotopic species [M]. In positive-ion mode ESI-HRMS, the observed ion would typically be the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. nih.govnih.gov This provides valuable structural information by revealing the connectivity of atoms within a molecule. researchgate.net In a typical MS/MS experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. nih.govuab.edu The resulting product ions are then detected, generating a fragmentation spectrum.
The fragmentation patterns of indazole-containing compounds are influenced by the core heterocyclic structure and its substituents. researchgate.netresearchgate.net For this compound, key fragmentation pathways would likely involve:
Loss of the ethanol (B145695) side chain: Cleavage of the N-C bond connecting the ethanol group to the indazole ring.
Loss of water (H₂O): Dehydration from the ethanol moiety.
Cleavage of the indazole ring: Characteristic fragmentation of the bicyclic system, which can provide evidence for the substitution pattern. researchgate.net
Loss of the bromine atom: While less common as an initial fragmentation step, it can occur at higher collision energies.
Systematic studies on related indazole and indole (B1671886) structures show that fragmentation is often directed by the charge site and can involve complex rearrangements. nih.govresearchgate.net Analysis of these pathways helps to confirm the identity of the compound and can be used to differentiate it from its isomers. For instance, the fragmentation of N1- versus N2-substituted indazoles would produce distinct patterns, allowing for their differentiation. Field Induced Fragmentation (FIF) is another technique that can provide structural information by inducing fragmentation at ambient pressure. rsc.org
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. researchgate.net This crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. purechemistry.org
For a molecule like this compound, a single crystal X-ray structure would reveal:
The planarity of the indazole ring system.
The conformation of the ethan-1-ol side chain relative to the indazole ring. This includes the torsion angles that define the orientation of the side chain.
The presence of intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl group and the indazole nitrogen atoms) and halogen bonds (involving the bromine atom). These interactions govern the crystal packing.
Studies on analogous substituted indazole structures, such as 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone, show that the indazole moiety is typically planar and that intermolecular forces like Br···O interactions and π–π stacking play a significant role in forming the three-dimensional network. researchgate.net The analysis of these packing arrangements is crucial for understanding the solid-state properties of the material.
Table 2: Representative Crystallographic Data for an Indazole Analogue
| Parameter | Value |
| Compound Name | 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone researchgate.net |
| Empirical Formula | C₁₅H₁₀BrN₃O₃ researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 13.2690 (6) researchgate.net |
| b (Å) | 15.6721 (7) researchgate.net |
| c (Å) | 7.2136 (3) researchgate.net |
| β (°) | 99.029 (2) researchgate.net |
| Volume (ų) | 1481.50 (11) researchgate.net |
| Z | 4 researchgate.net |
This table provides an example of typical crystallographic data obtained for a related bromo-indazole derivative and is for illustrative purposes.
Absolute Configuration Determination of Chiral Indazolyl Ethanol Derivatives
When the ethanol side chain of an indazolyl derivative is substituted, creating a chiral center, X-ray crystallography can be used to determine the absolute configuration of the enantiomers. purechemistry.orgnih.gov This is typically achieved using anomalous dispersion (the Bijvoet method). researchgate.netnih.gov When an atom in the crystal (often a heavy atom like bromine) absorbs X-rays, it introduces a small phase shift in the scattered waves. researchgate.net This effect breaks the inversion symmetry of the diffraction pattern, meaning that the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. nih.gov
By carefully measuring these intensity differences and knowing the wavelength of the X-rays used, the absolute arrangement of atoms in space can be determined. researchgate.netnih.gov The Flack parameter is a value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to zero for the correct structure and close to one for the inverted structure confirms the absolute configuration. nih.gov This method is considered a gold standard for the non-empirical determination of absolute stereochemistry. nih.gov
Chromatographic Method Development for Purity and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and analytical assessment of compounds like this compound. jocpr.com Developing a robust chromatographic method is critical for monitoring reaction progress, isolating the final product, and determining its purity. nih.gov
Method development for an indazole derivative typically involves a systematic approach to optimize the separation of the target compound from starting materials, by-products, and other impurities. jocpr.com Key parameters that are adjusted include:
Stationary Phase (Column): A reversed-phase column, such as a C18, is commonly used for compounds of moderate polarity like indazole derivatives. nih.gov
Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The choice of buffer and its pH can be critical, especially if the analyte is ionizable. jocpr.com
Detection: UV detection is often suitable for aromatic compounds like indazoles, with the wavelength selected to maximize sensitivity for the analyte.
Flow Rate and Gradient: The mobile phase composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve the desired separation within a reasonable analysis time.
Purity analysis is a primary application of such methods. The purity of the synthesized compound is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. nih.gov For regulatory purposes, these methods must be validated to demonstrate their accuracy, precision, linearity, and sensitivity. Mass spectrometry-compatible methods, often using formic acid instead of non-volatile buffers like phosphate, are also developed to allow for direct coupling of HPLC to a mass spectrometer for peak identification. sielc.com
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indazole derivatives. Method optimization is critical to achieve adequate separation of the target compound from starting materials, byproducts, and potential degradants. The process involves a systematic investigation of various chromatographic parameters to find the conditions that provide the best resolution, peak shape, and analysis time.
Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For indazole ethanol compounds, which possess moderate polarity, both normal-phase and reversed-phase HPLC can be explored.
Stationary Phase Selection : The choice of column is paramount. Reversed-phase columns, such as those with C18 or C8 bonded phases, are commonly used for moderately polar compounds. For separating enantiomers of chiral indazole analogues, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective in resolving chiral azole compounds. researchgate.net
Mobile Phase Composition : The mobile phase, a mixture of solvents, is adjusted to control the retention and elution of the analytes. In reversed-phase HPLC, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry (MS) detection. In normal-phase HPLC on chiral columns, a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) is frequently used. researchgate.net
Method Validation : Once optimized, the method is validated to ensure its performance is reliable. Validation typically includes assessing parameters such as linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). ijrti.org
The following table summarizes optimized HPLC conditions used for the analysis of analogous bromo-substituted heterocyclic compounds, which can serve as a starting point for methods for this compound.
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Type |
|---|---|---|---|---|
| Chiralcel OD-H | n-Hexane / Isopropanol (B130326) (80:20) | 0.5 | UV at 254 nm | Phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol |
| Lux® Cellulose-2 | CO2 / Isopropanol (gradient) | 2.0 | CD at 220 nm | Azole Fungicides (e.g., Bifonazole) |
| Torus™ Diol | CO2 / Methanol with 2.5 mM oxalic acid (gradient) | 1.10 | Not Specified | Dihydrochalcone derivatives |
Supercritical Fluid Chromatography (SFC) for Orthogonal Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique and a valuable alternative to HPLC. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographytoday.com The properties of supercritical CO2—low viscosity and high diffusivity—allow for faster separations and higher efficiency compared to the liquids used in HPLC. nih.gov
SFC is considered an orthogonal separation technique to reversed-phase HPLC. sepscience.com Orthogonality in separation science means that the two methods separate compounds based on different chemical or physical principles. This is highly advantageous in pharmaceutical analysis, as impurities that co-elute with the main peak in one system may be well-resolved in the other.
Reversed-Phase HPLC : Separation is primarily driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase.
Supercritical Fluid Chromatography : SFC typically uses polar stationary phases (similar to normal-phase HPLC). sepscience.com The separation mechanism is based on polarity and interactions with the polar stationary phase and the mobile phase, which consists of nonpolar supercritical CO2 and a polar organic modifier like methanol. mdpi.comsepscience.com
This difference in separation mechanisms makes the combination of HPLC and SFC a powerful strategy for comprehensive purity profiling of drug candidates and intermediates. nih.gov SFC is particularly well-suited for the analysis of polar compounds and for chiral separations, where it often provides faster and more efficient results than HPLC. chromatographytoday.comchromatographyonline.com The use of polar modifiers like methanol, ethanol, or isopropanol is crucial for eluting polar analytes such as indazole derivatives. researchgate.net
Development of Quantitative Analytical Methods for Indazole Ethanol Compounds
Developing a quantitative analytical method is essential for determining the exact amount of a specific compound, such as this compound, in a sample. This process goes beyond simple detection and involves creating a robust and reproducible procedure that yields precise and accurate concentration measurements. The development and validation of such methods are governed by international regulatory guidelines. ijrti.org
The typical workflow for developing a quantitative HPLC method involves:
Method Optimization : As described in section 3.5.1, the chromatographic conditions are fine-tuned to achieve a symmetrical, well-resolved peak for the analyte, free from interference from other components in the sample matrix.
Method Validation : The optimized method undergoes rigorous validation to prove its suitability for the intended purpose. Key validation parameters include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high correlation coefficient (R² > 0.99) for a calibration curve.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following table presents typical validation parameters for a quantitative analytical method developed for a related pharmaceutical compound, illustrating the performance characteristics that would be targeted for an indazole ethanol compound.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
Computational Chemistry and Quantum Mechanical Studies on 2 5 Bromo 1h Indazol 1 Yl Ethan 1 Ol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties, including orbital energies, charge distributions, and reactivity indices.
Molecular Orbital Analysis (HOMO-LUMO Energy Gap, Orbital Distribution)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For N-substituted indazole derivatives, the HOMO is typically distributed over the indazole ring, particularly the fused benzene (B151609) and pyrazole (B372694) systems, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is also often localized on the indazole ring system. In the case of 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol, the bromine atom and the ethanol (B145695) substituent can influence the energy and distribution of these orbitals. The bromine atom, being electron-withdrawing, can lower the energy of both the HOMO and LUMO, while the ethanol group may have a more localized effect.
DFT calculations on similar indazole derivatives have shown that the HOMO-LUMO energy gap can provide insights into their potential biological activity. nih.gov A study on novel indazole derivatives revealed that compounds with a more significant HOMO-LUMO energy gap were identified. nih.gov For this compound, the HOMO-LUMO gap would be a key indicator of its electronic stability and reactivity.
Table 1: Hypothetical Molecular Orbital Analysis Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | 5.3 | Indicator of chemical reactivity and kinetic stability |
Note: The values in this table are illustrative and based on typical ranges observed for similar heterocyclic compounds in the literature. Actual values would require specific DFT calculations for this molecule.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays regions of varying electrostatic potential on the electron density surface. Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP would likely show negative potential around the nitrogen atom of the pyrazole ring and the oxygen atom of the ethanol group, making them sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution on the benzene ring. MESP analysis of other heterocyclic compounds has been used to identify key interaction sites. nih.gov
Quantum Mechanical Descriptors for Reactivity and Stability
Several quantum mechanical descriptors derived from DFT calculations can quantify the reactivity and stability of a molecule. These descriptors provide a more detailed understanding beyond the HOMO-LUMO gap.
Key quantum mechanical descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A larger value indicates higher reactivity.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
Studies on various indazole derivatives have utilized these descriptors to compare the reactivity of different substituted compounds. researchgate.net For instance, the electrophilicity index can help in understanding the propensity of the molecule to participate in reactions involving electron transfer.
Table 2: Hypothetical Quantum Mechanical Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
| Ionization Potential (I) | 6.5 | Energy to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released upon adding an electron |
| Electronegativity (χ) | 3.85 | Electron attracting ability |
| Chemical Hardness (η) | 2.65 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 0.38 | Propensity for chemical reactions |
| Electrophilicity Index (ω) | 2.79 | Capacity to accept electrons |
Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies in Table 1. Actual values require specific DFT calculations.
Conformational Analysis of Indazolyl Ethanols
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis helps to identify the stable conformations (rotamers) of a molecule and the energy barriers between them.
Potential Energy Surface Scans for Rotameric States
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the energy at each step. uni-rostock.deresearchgate.net For this compound, the key rotatable bonds are the C-C bond in the ethanol side chain and the N-C bond connecting the side chain to the indazole ring.
A PES scan of the dihedral angle involving the indazole ring and the ethanol side chain would reveal the preferred orientation of the side chain relative to the ring. Similarly, scanning the C-C bond's dihedral angle in the ethanol moiety would identify the most stable arrangement of the hydroxyl group. The results of such scans would provide insights into the steric and electronic interactions that govern the molecule's shape. For flexible molecules, identifying the global minimum energy conformation is crucial for understanding its interactions with biological targets. youtube.com
Intramolecular Interactions and Hydrogen Bonding Networks
The presence of a hydroxyl group and a nitrogen-containing heterocyclic ring in this compound allows for the possibility of intramolecular hydrogen bonding. youtube.com An intramolecular hydrogen bond can form between the hydroxyl hydrogen (donor) and the N2 atom of the indazole ring (acceptor). nih.govrsc.org Such an interaction would significantly influence the molecule's conformation, stabilizing a folded structure over an extended one.
The strength of this intramolecular hydrogen bond would depend on the distance and angle between the donor and acceptor atoms. Computational studies on other N-substituted heterocycles with hydroxyl-containing side chains have shown that the formation of intramolecular hydrogen bonds can be a key factor in determining the most stable conformer. nih.gov The presence of a bromine atom on the indazole ring could also modulate the basicity of the nitrogen atom, thereby affecting the strength of the hydrogen bond.
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational transition state modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving bromoindazole systems. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetically most favorable reaction pathways. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.
A key reaction for compounds like this compound is the N-alkylation of the indazole ring. The indazole heterocycle possesses two potential nucleophilic nitrogen atoms, N1 and N2, leading to the formation of N1 and N2-alkylated regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the electrophile, the base used, and the solvent.
Computational studies on the alkylation of substituted indazoles, such as methyl 5-bromo-1H-indazole-3-carboxylate, a close analogue of the target compound, have provided valuable mechanistic insights. nih.govbeilstein-journals.org These studies often involve locating the transition state structures for both the N1 and N2 alkylation pathways. The calculated activation energies for these pathways can then be compared to predict the major product.
For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been used to investigate the reaction with various electrophiles. nih.gov The transition state geometries reveal the atomic interactions at the point of highest energy along the reaction coordinate. The relative energies of the N1 and N2 transition states determine the kinetic product ratio. It is generally observed that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, the kinetic and thermodynamic products of alkylation can differ.
Mechanistic hypotheses often point to the role of ion pairs in solution. nih.gov For example, the nature of the cation from the base (e.g., Na⁺ from NaH or Cs⁺ from Cs₂CO₃) and its interaction with the indazole anion can influence the accessibility of the N1 and N2 positions to the incoming electrophile. Computational models can explore these interactions and their effect on the activation barriers.
The following table illustrates a hypothetical comparison of calculated activation energies for the N1 and N2 alkylation of a 5-bromoindazole derivative, showcasing how computational data can predict regioselectivity.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| N1-Alkylation | 18.5 | Yes |
| N2-Alkylation | 20.2 | No |
| Note: The data in this table is illustrative and based on general findings in computational studies of indazole alkylation. Actual values would be specific to the exact reactants and computational methods used. |
Solvent Effects on Molecular Properties and Reactivity of Bromoindazolyl Ethanols
The solvent in which a reaction is conducted can have a significant impact on the molecular properties and reactivity of bromoindazolyl ethanols. Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit solvent models, also known as continuum models (e.g., PCM, SMD), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netaiche.orgnih.gov These models are computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. researchgate.netwikipedia.org While more computationally demanding, explicit models can account for specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the system's behavior. wikipedia.org
For this compound, the presence of the hydroxyl group allows for hydrogen bonding with protic solvents. The conformational flexibility of the ethan-1-ol side chain will also be influenced by the solvent environment. Computational studies can predict the most stable conformers in different solvents by calculating their relative energies.
The reactivity of bromoindazolyl ethanols in reactions like N-alkylation is also highly dependent on the solvent. The choice of solvent can influence the solubility of reactants, the stability of intermediates and transition states, and consequently, the reaction rate and regioselectivity. nih.gov
A study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated the significant effect of the solvent on the yield of the N1-substituted product. nih.govbeilstein-journals.org The table below summarizes the experimental findings from this study, which can be rationalized and predicted using computational models that account for solvent effects.
| Solvent | Isolated Yield of N1-Product (%) |
| Dioxane | 96 |
| Chlorobenzene | 66 |
| Dimethylformamide (DMF) | 60 |
| Dimethyl sulfoxide (B87167) (DMSO) | 54 |
| N-methyl-2-pyrrolidone (NMP) | 42 |
| Source: Data from Beilstein J. Org. Chem. 2024, 20, 1940–1954. nih.govbeilstein-journals.org |
Computational models can help to understand these trends by calculating the free energy of activation for the reaction in each solvent. Solvents that better stabilize the transition state relative to the reactants will lead to a lower activation barrier and a faster reaction rate. For instance, the high yield in dioxane was a surprising experimental result that could be further investigated through computational modeling to understand the specific interactions at play. nih.govbeilstein-journals.org
Biological and Mechanistic Investigations of 2 5 Bromo 1h Indazol 1 Yl Ethan 1 Ol Derivatives
Enzyme Inhibition Studies (In Vitro)
No studies were identified that investigated the inhibitory effects of 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol derivatives on specific enzyme targets, determined their inhibitory potency (IC50 values), or elucidated the mechanistic details of their interactions with enzymes.
Investigation of Specific Enzyme Targets (e.g., Kinases, Oxidoreductases)
A thorough search of scientific databases yielded no research articles or reports on the evaluation of this compound derivatives against any specific enzyme targets such as kinases or oxidoreductases.
Biochemical Assays for Inhibitory Activity and Potency (IC50 Determination)
There is no publicly available data from biochemical assays that would provide the half-maximal inhibitory concentration (IC50) values for this compound derivatives, which is a key metric for assessing their inhibitory potency.
Mechanistic Insights into Enzyme-Inhibitor Interactions
Due to the absence of primary research on the enzymatic inhibition by these specific compounds, no mechanistic insights into their potential interactions with enzyme active or allosteric sites have been described in the literature.
Receptor Binding Profiling (In Vitro)
Similarly, the exploration of the receptor binding characteristics of this compound derivatives has not been documented in accessible scientific literature.
Ligand-Receptor Binding Assays for Target Affinity (Ki Determination)
No studies utilizing ligand-receptor binding assays to determine the binding affinity (Ki values) of this compound derivatives for any specific receptors were found.
Exploration of Allosteric Modulation Mechanisms
There is no available research that explores the potential for this compound derivatives to act as allosteric modulators of any receptor.
Selectivity Assessment Against Related Receptor Subtypes
Achieving selectivity for a specific receptor subtype over other closely related family members is a primary goal in drug design to maximize therapeutic efficacy and minimize off-target effects. For indazole-based compounds, selectivity is profoundly influenced by the substitution patterns on both the indazole core and its appended side chains.
Studies on analogous heterocyclic compounds demonstrate that subtle structural changes can dramatically shift selectivity. For instance, in a series of 5,5-dimethylhydantoin (B190458) derivatives targeting α₁-adrenoceptors, the nature of the linker and the substitution on the terminal phenylpiperazine moiety were critical for differentiating between α₁ₐ and α₁ₑ subtypes. beilstein-journals.org Derivatives with an o-methoxyphenylpiperazine fragment showed strong activity, and the introduction of a 2-hydroxypropyl linker led to selectivity for the α₁ₑ-adrenoceptor subtype over the α₁ₐ-subtype. beilstein-journals.org
More directly relevant to the indazole scaffold, research on 2-(4,5-dihydro-1H-imidazol-2-yl)indazole (indazim) derivatives revealed that substitution on the indazole ring is a key determinant of selectivity between I₂ imidazoline (B1206853) receptors and α₂-adrenergic receptors. nih.govresearchgate.net The unsubstituted indazim parent compound showed only a 22-fold selectivity for I₂ receptors. However, the introduction of a chlorine atom at the C4 position of the indazole ring dramatically increased this selectivity to over 3000-fold. nih.govresearchgate.net This highlights the powerful influence of halogen substitution on the benzene (B151609) portion of the indazole core in tuning receptor preference.
These findings suggest that for derivatives of this compound, both the 5-bromo substituent and the N1-ethanol side chain are critical handles for manipulating selectivity. The specific electronic and steric properties of the bromine atom, combined with the hydrogen-bonding capability of the ethanol (B145695) moiety, likely play synergistic roles in differentiating between the binding pocket topologies of various receptor subtypes.
| Compound/Derivative | Receptor 1 Affinity (Kᵢ, nM) | Receptor 2 Affinity (Kᵢ, nM) | Selectivity (Fold) | Reference |
| Indazim | I₂ Imidazoline: 2.2 | α₂-Adrenergic: 48 | 22 | nih.gov |
| 4-Chloro-indazim | I₂ Imidazoline: 1.5 | α₂-Adrenergic: 4610 | 3076 | nih.gov |
| 5-Nitro-indazim | I₂ Imidazoline: 1.1 | α₂-Adrenergic: 160 | 145 | nih.gov |
This table illustrates the principle of achieving receptor selectivity through substitution on the indazole core, using data from analogous indazim compounds.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound analogues, the key structural components for SAR analysis are the indazole core, the bromine substituent at the C5 position, and the ethanol side chain at the N1 position.
The substitution of a hydrogen atom with bromine at the C5 position of the indazole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. The bromine atom is highly lipophilic and electron-withdrawing, which can influence the molecule's ability to cross cell membranes and alter the electronics of the indazole ring system.
In various molecular scaffolds, halogen substitution is a well-established strategy for enhancing potency and modulating selectivity. For example, the high selectivity of 4-chloro-indazim for I₂ receptors over α₂-adrenoceptors demonstrates the critical role a halogen can play. nih.govresearchgate.net In other studies on coumarin (B35378) derivatives targeting serotonin (B10506) receptors, replacing a bromine atom on a terminal phenyl ring with a fluorine atom resulted in a drastic decrease in binding affinity, underscoring the specific contribution of the particular halogen atom. beilstein-journals.org The position of the halogen is also crucial; moving a bromo substituent from the C3 to the C2 position on the phenyl ring of a piperazine (B1678402) moiety was shown to decrease binding affinity for the 5-HT₁ₐ receptor. beilstein-journals.org
The bromine atom in this compound can therefore be expected to:
Modify Ring Electronics: Its electron-withdrawing nature affects the pKa of the indazole nitrogen, potentially influencing interactions with receptor site residues.
Provide Steric Bulk: The size of the bromine atom can promote favorable steric interactions within a binding pocket or, conversely, create unfavorable steric clashes, thus contributing to selectivity.
Engage in Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (e.g., an oxygen or nitrogen) in the receptor's binding site. This type of interaction is increasingly recognized as a key contributor to high-affinity ligand binding.
The alkylation of the indazole nitrogen is a critical step in creating biologically active molecules, with the N1 position being a common site for substitution in medicinal chemistry. rsc.orgresearchgate.net The N1-ethanol moiety of this compound is a short, flexible side chain terminating in a primary alcohol. This feature is pivotal for mediating interactions with a biological target.
The primary roles of the N1-ethanol group are likely:
Spacing and Orientation: The two-carbon ethyl linker provides rotational flexibility, allowing the indazole core and the terminal hydroxyl group to adopt an optimal orientation within the receptor binding pocket. The regiochemistry of this substitution is critical, as N1- and N2-alkylated indazoles often exhibit distinct biological profiles. nih.gov
The combination of the flexible linker and the potent hydrogen-bonding hydroxyl group makes the N1-ethanol moiety a key pharmacophoric element, responsible for anchoring the ligand to its target receptor.
Based on the analysis of its structural components and SAR data from analogous systems, a set of design principles can be formulated for the optimization of this compound derivatives.
The Indazole Core as a Scaffold: The 1H-indazole ring system is a validated and effective scaffold for engaging with a variety of biological targets. Its aromatic nature allows for potential π-π stacking interactions, while the nitrogen atoms provide sites for hydrogen bonding or further substitution. nih.gov
The 5-Bromo Substituent as a Potency and Selectivity Element: The bromine at the C5 position is not merely a placeholder but an active contributor to binding. Optimization strategies could involve replacing bromine with other halogens (e.g., chlorine or fluorine) to fine-tune electronic and steric effects or exploring other substituents at this position to probe the binding pocket for additional interactions. The established importance of halogens in conferring selectivity suggests this position is a key vector for optimization. nih.govresearchgate.net
The N1-Ethanol Moiety as a Primary Binding Anchor: The N1-ethanol group is critical for establishing high-affinity interactions. Design modifications could include:
Altering Linker Length: Exploring N1-propanol or N1-butanol derivatives could determine the optimal distance between the indazole core and the hydroxyl group for a given target.
Introducing Chirality: Converting the ethanol to a propan-2-ol moiety would introduce a chiral center, which could lead to enantiomers with significantly different potencies and selectivities.
Replacing the Hydroxyl Group: Replacing the -OH with other hydrogen-bonding groups like an amine (-NH₂) or a small amide (-CONH₂) could probe the specific hydrogen bond donor/acceptor requirements of the target.
A rational design approach for optimizing this class of compounds would therefore involve the systematic modification of these three key structural regions to enhance potency and achieve the desired selectivity profile against specific receptor subtypes.
Advanced Applications and Chemical Probes Based on Indazole Scaffolds
Development of 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol as a Chemical Probe
Chemical probes are essential small-molecule tools used to study biological systems by selectively interacting with a specific protein target. fao.org The development of a probe from a starting scaffold like this compound is a systematic process involving rational design to ensure potency and selectivity, followed by application in complex biological environments to validate target engagement. fao.orgnih.gov
The rational design of a chemical probe from this compound leverages its distinct chemical features. The indazole ring itself often serves as the primary pharmacophore, responsible for binding to a target protein. mdpi.comnih.gov The substituents at the N1 and C5 positions are then strategically modified to optimize binding affinity, selectivity, and introduce necessary functionalities for detection or target identification.
The C5-bromo substituent is a particularly valuable feature. It acts as a versatile chemical handle for late-stage functionalization through various palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the efficient introduction of different moieties without re-synthesizing the core scaffold. For instance, a reporter tag (like a fluorophore for imaging), an affinity handle (like biotin (B1667282) for pull-down experiments), or a photoreactive group (for covalent labeling) can be appended at this position via a Suzuki or Sonogashira coupling. nih.govorganic-chemistry.org
The N1-ethan-1-ol side chain also plays a crucial role. The terminal hydroxyl group can form key hydrogen bonds with the protein target, enhancing binding affinity. Alternatively, it can serve as an attachment point for linkers or other functional groups through esterification or etherification. The length and flexibility of this side chain can be critical for positioning the indazole core optimally within a protein's binding pocket.
Table 1: Role of Molecular Components in Chemical Probe Design
| Molecular Component | Function in Probe Design | Potential Modifications |
| 1H-Indazole Core | Primary binding element (pharmacophore) that interacts with the target protein. mdpi.comnih.gov | Introduction of other substituents on the benzene (B151609) ring to modulate electronics and sterics. |
| C5-Bromo Atom | A versatile synthetic handle for late-stage functionalization. nih.govnih.gov | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling to attach reporters, linkers, or affinity tags. nih.govnih.govorganic-chemistry.org |
| N1-Ethan-1-ol Group | Can provide key hydrogen bonding interactions with the target; serves as a secondary attachment point. diva-portal.org | Oxidation to an aldehyde/acid; etherification or esterification to attach other functional groups. youtube.com |
Once a chemical probe is synthesized, it is crucial to verify that it engages its intended target within a complex cellular environment. Chemoproteomics methods are employed for this purpose, providing direct evidence of drug-protein interactions. fao.orgnih.gov
One powerful technique is the Cellular Thermal Shift Assay (CETSA), or the broader proteome-wide method, Thermal Proteome Profiling (TPP). nih.gov These assays are based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. nih.gov In a typical experiment, cells or cell lysates are treated with the chemical probe derived from this compound. The samples are then heated across a temperature gradient, and the amount of remaining soluble protein is quantified by mass spectrometry. A shift in the melting temperature of a specific protein in the presence of the probe confirms direct target engagement.
Another related method is Solvent Proteome Profiling (SPP), which uses organic solvents instead of heat to induce protein denaturation. Ligand binding can either stabilize or destabilize a protein against solvent-induced precipitation, which can be quantified across the proteome. A probe developed from the this compound scaffold could be used in such assays to confirm its selectivity, identify its primary target, and uncover potential off-targets, thereby providing a comprehensive understanding of its mechanism of action. fao.org
Indazole Derivatives as Precursors in Materials Science
The rigid, aromatic structure of the indazole ring makes it an attractive building block for functional organic materials. Indazole-containing compounds have been investigated for applications in areas such as fluorescent materials and corrosion inhibitors due to their unique electronic properties and ability to coordinate with metals.
The compound this compound is an ideal precursor for creating advanced materials. The 5-bromo position is a key reactive site that enables the incorporation of the indazole unit into larger, conjugated systems or polymers through palladium-catalyzed cross-coupling reactions. nih.gov For example, a Suzuki coupling reaction can be used to link the bromoindazole to arylboronic acids, extending the π-conjugated system. nih.govnih.gov This modification can be used to tune the photophysical properties of the molecule, potentially leading to the development of novel fluorophores or components for organic light-emitting diodes (OLEDs). The ability to systematically modify the structure allows for the rational design of materials with specific absorption and emission characteristics.
Role of Indazolyl Alcohols as Synthetic Building Blocks in Organic Synthesis
Indazolyl alcohols, and specifically this compound, are highly valuable intermediates in organic synthesis. They combine two key functional groups—a reactive aryl bromide and a primary alcohol—on a medicinally important indazole scaffold, allowing for sequential and diverse chemical transformations. mdpi.com
The synthesis of the parent compound typically involves the N-alkylation of 5-bromo-1H-indazole. The choice of alkylating agent (e.g., 2-bromoethanol (B42945) or ethylene (B1197577) oxide) and reaction conditions (base, solvent) is critical for controlling the regioselectivity of the reaction, as alkylation can occur at either the N1 or N2 position of the indazole ring. nih.govbeilstein-journals.orgbeilstein-journals.org Achieving high selectivity for the desired N1 isomer is a common challenge in indazole chemistry, with factors like the base, solvent, and substituents influencing the outcome. beilstein-journals.orgbeilstein-journals.org
Once obtained, this compound serves as a versatile building block for creating libraries of more complex molecules. The alcohol and bromide moieties can be functionalized independently, providing access to a wide range of derivatives.
Table 2: Synthetic Utility of this compound
| Reaction Type | Reagents & Conditions | Product Type | Significance |
| Oxidation of Alcohol | PCC, DMP, or Swern oxidation | 2-(5-Bromo-1H-indazol-1-yl)acetaldehyde | Access to aldehydes for further reactions like reductive amination or Wittig olefination. thieme-connect.de |
| Oxidation of Alcohol | Jones reagent (CrO₃/H₂SO₄), KMnO₄ | 2-(5-Bromo-1H-indazol-1-yl)acetic acid | Formation of a carboxylic acid for amide coupling or esterification. diva-portal.org |
| Esterification/Etherification | Acyl chloride or alkyl halide with a base | Ester or Ether Derivatives | Modifies polarity and steric properties; introduces new functional groups. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃). nih.gov | 5-Aryl-1-(2-hydroxyethyl)-1H-indazole | Forms C-C bonds, introducing aryl groups to build molecular complexity. nih.govorganic-chemistry.org |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-1-(2-hydroxyethyl)-1H-indazole | Forms C-C bonds, introducing alkynyl groups for applications in click chemistry or further elaboration. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | 5-Amino-1-(2-hydroxyethyl)-1H-indazole | Forms C-N bonds, introducing primary or secondary amines. |
| Nucleophilic Substitution of Alcohol | e.g., SOCl₂ then NaN₃ | 1-(2-Azidoethyl)-5-bromo-1H-indazole | Converts the alcohol to other functional groups like azides for click chemistry. |
This dual functionality makes this compound a powerful platform for generating diverse chemical structures, particularly in the context of drug discovery programs where rapid library synthesis is essential for structure-activity relationship (SAR) studies. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for 2 5 Bromo 1h Indazol 1 Yl Ethan 1 Ol Chemistry
Exploration of Novel Synthetic Pathways for Complex Indazolyl Alcohols
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of the indazole core. While classical methods for the synthesis of indazoles and their derivatives are well-established, the demand for more complex and functionally diverse molecules necessitates the exploration of novel synthetic pathways.
Recent research has focused on the development of one-pot, multicomponent reactions that allow for the construction of highly functionalized indazole derivatives in a single step. ahajra.com These methods offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Furthermore, the use of transition-metal catalysis, particularly with copper and ruthenium, has enabled the development of new C-H activation and cross-coupling strategies for the functionalization of the indazole ring. acs.org These approaches provide access to a wider range of substitution patterns that were previously difficult to achieve.
Looking ahead, the development of stereoselective synthetic methods for the preparation of chiral indazolyl alcohols is a key area of interest. The introduction of stereocenters can have a profound impact on the biological activity of a molecule, and the ability to control the stereochemistry of the ethanol (B145695) side chain of 2-(5-Bromo-1H-indazol-1-yl)ethan-1-ol would open up new avenues for the design of more potent and selective therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Indazole Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govbohrium.com These powerful computational tools can be used to analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties. nih.gov In the context of indazole chemistry, AI and ML can be employed to:
Design novel indazole derivatives with desired properties: By training algorithms on existing data, it is possible to generate new indazole-based structures with a high probability of possessing specific biological activities. acs.orgnih.gov
Predict the synthetic accessibility of new compounds: AI-powered tools can analyze proposed synthetic routes and predict their feasibility, helping to streamline the synthetic process. acs.orgnih.gov
Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds: Machine learning models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of indazole derivatives, as well as their potential toxicity.
The use of AI and ML in indazole derivative design is still in its early stages, but it holds immense promise for accelerating the discovery and development of new drugs and materials. nih.govnih.gov
Untapped Biological Targets for Indazolyl Ethanol Scaffolds
The indazole nucleus is a versatile scaffold that has been shown to interact with a wide range of biological targets. austinpublishinggroup.commdpi.com While much of the research to date has focused on well-established targets such as kinases and G-protein coupled receptors, there is a growing interest in exploring the potential of indazole derivatives to modulate the activity of novel and "undruggable" targets. mdpi.com
Some of the emerging biological targets for indazolyl ethanol scaffolds include:
Protein-protein interactions (PPIs): The disruption of PPIs is a promising new strategy for the treatment of a variety of diseases, including cancer and infectious diseases. The flexible nature of the indazole scaffold makes it an attractive starting point for the design of PPI inhibitors.
Epigenetic targets: The modulation of epigenetic enzymes, such as histone deacetylases (HDACs) and methyltransferases, is another exciting area of drug discovery. Indazole derivatives have shown promise as inhibitors of these enzymes.
Ion channels: Ion channels play a critical role in a wide range of physiological processes, and their dysregulation is implicated in a number of diseases. The development of selective ion channel modulators is a key area of research, and indazole-based compounds are being explored for this purpose.
The identification and validation of new biological targets for indazolyl ethanol scaffolds will be a major focus of future research, with the potential to lead to the development of new therapies for a wide range of diseases.
Advanced Spectroscopic Characterization Techniques for Dynamic Systems
The study of dynamic molecular systems is crucial for understanding their function and reactivity. Advanced spectroscopic techniques provide powerful tools for probing the structure, dynamics, and interactions of molecules in real-time. numberanalytics.comresearchgate.net In the context of this compound and its derivatives, these techniques can be used to:
Elucidate reaction mechanisms: Time-resolved spectroscopic methods, such as transient absorption and time-resolved infrared spectroscopy, can be used to monitor the formation and decay of reactive intermediates in chemical reactions, providing valuable insights into reaction mechanisms. numberanalytics.com
Study conformational dynamics: Techniques like two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy can be used to probe the conformational flexibility of indazole derivatives and how it is influenced by their environment. numberanalytics.com
Investigate intermolecular interactions: Spectroscopic methods, such as fluorescence and surface-enhanced Raman spectroscopy (SERS), can be used to study the interactions between indazole derivatives and their biological targets, providing information about binding affinities and mechanisms of action. numberanalytics.comlongdom.org
The application of these advanced spectroscopic techniques will be essential for gaining a deeper understanding of the chemistry and biology of this compound and its derivatives, paving the way for the rational design of new molecules with improved properties. spectroscopyonline.comazooptics.com
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield | Challenges |
|---|---|---|---|
| Nucleophilic Substitution | Ethylene oxide, 60°C, pH 7 | ~60% | Competing side reactions at higher temps |
| Cu-Catalyzed Coupling | CuI, PEG-400/DMF, 12h reflux | 50% | Catalyst sensitivity to oxygen |
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
Key strategies include:
- Temperature Control : Lower temperatures (e.g., 60°C) reduce unwanted polymerization, as seen in ethylene oxide reactions .
- Catalyst Optimization : For Cu-catalyzed routes, degassing solvents and using stabilizing ligands (e.g., 1,10-phenanthroline) improve reproducibility .
- Purification : Employ sequential techniques—TLC for monitoring (Rf = 0.30 in ethyl acetate/hexane), followed by crystallization (ethanol/ice) to isolate pure product .
Basic: Which spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- NMR : H and C NMR confirm substitution patterns (e.g., bromo group at C5, ethan-1-ol chain integration) .
- X-ray Crystallography : SHELXL refines single-crystal data (space group P212121, R-factor < 0.05) to resolve bond lengths and angles. Automated space-group determination in SHELXT reduces human error .
Advanced: How to resolve contradictions in crystallographic data refinement?
Answer:
- Cross-Validation : Use SHELXL’s restraints for bond distances/angles (e.g., C-Br = 1.89–1.92 Å) to align with prior indazole derivatives .
- Data-Weighting : Apply the Hirshfeld rigid-bond test to validate anisotropic displacement parameters, especially for the bromine atom .
- Complementary Techniques : Pair crystallography with mass spectrometry (FAB-HRMS, m/z 427.0757 [M+H]) to confirm molecular weight .
Basic: What is the role of the bromo substituent in the compound’s reactivity?
Answer:
- Electronic Effects : The bromine atom withdraws electron density, enhancing the indazole ring’s electrophilicity. This facilitates nucleophilic attacks at C3 or C7 positions .
- Biological Impact : Bromo-substituted analogs show increased binding affinity to kinase targets (e.g., tubulin polymerization inhibitors), suggesting potential bioactivity .
Advanced: How to design bioactivity studies based on structural analogs?
Answer:
- Target Selection : Prioritize enzymes sensitive to brominated heterocycles, such as tyrosine kinases or topoisomerases, using quinoxaline and imidazole derivatives as benchmarks .
- Assay Design :
- SAR Analysis : Compare with analogs like 1-(5-Chloro-1,3-benzoxazol-7-yl)ethan-1-ol to isolate bromine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
